molecular formula C12H10ClNO3 B1581103 Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate CAS No. 73987-37-8

Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate

Cat. No.: B1581103
CAS No.: 73987-37-8
M. Wt: 251.66 g/mol
InChI Key: CVTZGJPEFPRNNB-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The molecular structure of ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate is defined by its molecular formula C₁₂H₁₀ClNO₃ and a molecular weight of 251.66 grams per mole. The compound exists under multiple nomenclature systems, with the International Union of Pure and Applied Chemistry name being ethyl 8-chloro-4-oxo-1,4-dihydro-3-quinolinecarboxylate. This nomenclature reflects the tautomeric equilibrium between the hydroxyl and oxo forms of the compound, which is characteristic of 4-hydroxyquinoline derivatives.

The structural framework consists of a bicyclic quinoline core system with specific substitution patterns that define its chemical identity. The chlorine atom occupies the 8-position of the quinoline ring, providing electron-withdrawing effects that influence the electronic distribution throughout the molecule. The ethyl ester group at position 3 contributes to the compound's lipophilicity and reactivity profile, while the hydroxyl group at position 4 participates in hydrogen bonding interactions and tautomeric equilibria.

Key molecular descriptors reveal important structural characteristics that govern the compound's behavior. The molecule contains 17 heavy atoms distributed across its quinoline backbone and substituent groups. The rotatable bond count of 3 indicates moderate conformational flexibility, primarily associated with the ethyl ester chain. The compound possesses 2 ring systems, reflecting the fused benzene and pyridine rings of the quinoline core.

Property Value Source
Molecular Formula C₁₂H₁₀ClNO₃
Molecular Weight 251.66 g/mol
Chemical Abstracts Service Number 73987-37-8
Heavy Atom Count 17
Rotatable Bond Count 3
Ring Count 2
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3

The International Chemical Identifier key CVTZGJPEFPRNNB-UHFFFAOYSA-N provides a unique digital fingerprint for this compound. The Simplified Molecular Input Line Entry System notation CCOC(=O)C1=CNC2=C(C1=O)C=CC=C2Cl accurately describes the connectivity pattern and serves as a computational representation for database searches and molecular modeling applications.

Properties

IUPAC Name

ethyl 8-chloro-4-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c1-2-17-12(16)8-6-14-10-7(11(8)15)4-3-5-9(10)13/h3-6H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVTZGJPEFPRNNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00224769
Record name 3-Quinolinecarboxylic acid, 8-chloro-4-hydroxy-, ethyl ester
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Molecular Weight

251.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73987-37-8
Record name 3-Quinolinecarboxylic acid, 8-chloro-4-hydroxy-, ethyl ester
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Record name 73987-37-8
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Record name 3-Quinolinecarboxylic acid, 8-chloro-4-hydroxy-, ethyl ester
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Scientific Research Applications

Pharmaceutical Development

Antimicrobial Properties:
Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate exhibits notable antimicrobial activity against a range of pathogens, including bacteria and fungi. Research indicates that derivatives of this compound can inhibit the growth of resistant strains of bacteria such as Staphylococcus aureus and Klebsiella pneumoniae, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anticancer Research:
The compound is being explored for its potential anticancer properties. Studies have shown that quinoline derivatives can induce cytotoxicity in various cancer cell lines, suggesting that this compound may serve as a lead compound in the development of novel anticancer agents .

Biological Research

Mechanism of Action Studies:
Researchers utilize this compound to investigate the mechanisms of action of quinoline derivatives. These studies help elucidate how such compounds interact with biological targets, including enzymes and receptors involved in metabolic pathways .

Target Identification:
The compound has been instrumental in identifying molecular targets for drug design. It may modulate biological pathways by inhibiting specific enzyme activities, thereby providing insights into new therapeutic strategies for various diseases.

Agricultural Chemistry

Pest Control Applications:
In agricultural chemistry, this compound is being studied as a potential active ingredient in agrochemicals. Its effectiveness as a pesticide offers an alternative to traditional chemicals, aiming to minimize environmental impact while maintaining efficacy against pests .

Material Science

Development of Advanced Materials:
The compound is also explored for its potential in material science, particularly in developing coatings and polymers that require specific chemical resistance and durability. Its unique chemical properties allow for modifications that enhance material performance under various conditions .

Analytical Chemistry

Standard Reference Material:
this compound serves as a standard reference material in analytical methods, ensuring accuracy in the detection and quantification of related compounds across various samples .

Data Table: Summary of Applications

Application AreaKey Findings
PharmaceuticalEffective against resistant bacterial strains; potential anticancer agent
Biological ResearchInsights into mechanisms of action; target identification for drug design
Agricultural ChemistryPotential active ingredient in eco-friendly pesticides
Material ScienceDevelopment of durable coatings and polymers with enhanced properties
Analytical ChemistryUsed as a standard reference material for accurate detection methods

Case Studies

  • Antimicrobial Activity Study:
    A study evaluated the antimicrobial effects of this compound against several pathogens. Results showed significant inhibition zones compared to standard antibiotics, indicating its potential as a therapeutic agent .
  • Anticancer Research:
    In vitro studies demonstrated that derivatives of this compound exhibited cytotoxic effects on cancer cell lines, suggesting further investigation into their mechanisms could lead to new cancer therapies .
  • Agricultural Efficacy Trials:
    Field trials assessing the effectiveness of formulations containing this compound showed promising results in pest control while minimizing negative environmental impacts compared to conventional pesticides .

Mechanism of Action

The mechanism by which Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes or bind to receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The table below summarizes key structural analogs, highlighting substituent differences and their implications:

Compound Name (CAS) Substituents Molecular Formula Molecular Weight Key Properties/Applications References
Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate (73987-37-8) 8-Cl, 4-OH, 3-COOEt C₁₂H₁₀ClNO₃ 251.67 Intermediate for antibiotics, agrochemicals
Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate (71083-06-2) 8-F, 4-OH, 3-COOEt C₁₂H₁₀FNO₃ 235.21 Enhanced lipophilicity; potential CNS drug candidate
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (35975-57-6) 8-Br, 4-OH, 3-COOEt C₁₂H₁₀BrNO₃ 296.12 Bromine’s bulkiness improves photostability; used in dyes
Ethyl 4-chloro-8-nitroquinoline-3-carboxylate (131548-98-6) 4-Cl, 8-NO₂, 3-COOEt C₁₂H₉ClN₂O₅ 296.67 Strong electron-withdrawing nitro group; reactive intermediate
Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate (70271-77-1) 6-Cl, 4-OH, 3-COOEt C₁₂H₁₀ClNO₃ 251.67 Altered regiochemistry impacts biological activity
Ethyl 8-iodo-4-chloroquinoline-3-carboxylate (193975-33-6) 8-I, 4-Cl, 3-COOEt C₁₂H₉ClINO₂ 361.56 Iodine’s polarizability aids in crystallography studies

Key Observations :

  • Halogen Effects : Chlorine (8-Cl) balances reactivity and stability, while bromine (8-Br) enhances steric bulk and photostability. Fluorine (8-F) increases lipophilicity, favoring blood-brain barrier penetration .
  • Nitro Group Impact: The nitro substituent (8-NO₂) in the 4-chloro-8-nitro derivative introduces strong electron-withdrawing effects, making it reactive in nucleophilic substitutions .
  • Regiochemical Differences : The 6-chloro analog (6-Cl) shows distinct biological activity compared to 8-substituted derivatives, underscoring the importance of substitution patterns .

Physicochemical Properties

  • Melting Points and Solubility: Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate exhibits a higher melting point (data inferred from Table 2 in ) due to bromine’s polarizability. The fluoro analog is more lipid-soluble, as seen in its lower molecular weight .
  • Stability : Brominated derivatives demonstrate superior photostability compared to chloro and nitro analogs, making them suitable for light-sensitive applications .

Biological Activity

Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate (E8C4H3C) is a compound belonging to the quinoline family, recognized for its diverse biological activities, particularly its antimicrobial and antitumor properties. This article explores the biological activity of E8C4H3C, highlighting its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of E8C4H3C includes a hydroxyl group and a carboxylate ester, contributing to its reactivity and biological activity. Its ability to chelate metal ions due to the presence of nitrogen and oxygen donor atoms enhances its interaction with various biological targets.

E8C4H3C exhibits its biological effects primarily through:

  • Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways, which may lead to disrupted cellular functions.
  • DNA Interference : It may interfere with DNA synthesis, thereby exhibiting cytotoxic effects against cancer cells.
  • Metal Ion Chelation : Its chelation properties allow it to bind metal ions, which is crucial for the activity of many enzymes and cellular processes.

Antimicrobial Properties

E8C4H3C has been investigated for its antimicrobial activity against various pathogens. Research indicates that it shows significant effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for E8C4H3C are reported as follows:

Microorganism MIC (µg/mL)
Staphylococcus aureus16.0
Escherichia coli32.0
Candida albicans8.0

These results suggest that E8C4H3C could be a candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains of bacteria.

Antitumor Activity

E8C4H3C has also been studied for its cytotoxic effects against various cancer cell lines. Notably, it demonstrates significant activity against the MCF-7 breast cancer cell line, with IC50 values indicating effective inhibition of cell growth:

Cell Line IC50 (µM)
MCF-725.0
HCT-11630.5
A54935.0

The compound's ability to induce apoptosis in cancer cells further supports its potential as an anticancer therapeutic agent .

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on E8C4H3C's efficacy against multidrug-resistant strains demonstrated that the compound inhibited bacterial growth effectively, suggesting its potential use in clinical settings to combat resistant infections .
  • Anticancer Research : In vitro studies have shown that E8C4H3C significantly reduces the viability of MCF-7 cells compared to untreated controls. The mechanism was linked to increased reactive oxygen species (ROS) production leading to oxidative stress-induced apoptosis.

Preparation Methods

General Synthetic Route

The primary synthetic approach to ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate involves cyclization of appropriately substituted malonic acid derivatives under heating conditions in high-boiling solvents such as diphenyl ether.

  • Starting material: 2-((2-chlorophenylamino)methylene)malonic acid diethyl ester
  • Reaction conditions: Heating in diphenyl ether at approximately 120–130 °C for 1 hour
  • Reaction type: Intramolecular cyclization forming the quinoline ring system
  • Outcome: Selective formation of this compound with good yields reported in literature

Detailed Procedure

Step Reagents and Conditions Description
1 2-((2-chlorophenylamino)methylene)malonic acid diethyl ester Prepared by condensation of 2-chlorobenzaldehyde with diethyl malonate derivatives
2 Diphenyl ether, heat at 120–130 °C, 1 hour Cyclization reaction to form the quinoline core
3 Work-up and purification Cooling, filtration, and recrystallization to isolate the pure this compound

This method has been documented in the Journal of Heterocyclic Chemistry (1997) by De, Byers, and Krogstad, demonstrating a reliable synthesis with reproducible yields.

Alternative Approaches and Related Derivatives

While direct preparation of the 8-chloro derivative is less frequently detailed, related compounds such as ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate are synthesized via similar cyclization and esterification routes involving substituted anilines and malonate esters. Variations in substituent position (7- vs. 8-chloro) depend on the positional isomer of the starting aniline derivative used.

Reaction Mechanism Insights

The key step involves the intramolecular cyclization facilitated by heating, where the amino group of the substituted aniline attacks the activated malonic acid diethyl ester moiety, followed by dehydration and ring closure to form the quinoline skeleton. The presence of the chlorine substituent at the 8-position is retained from the starting 2-chlorophenyl moiety.

Reaction Conditions and Optimization

Parameter Typical Conditions Impact on Yield and Selectivity
Solvent Diphenyl ether (high boiling point) Provides thermal stability for cyclization
Temperature 120–130 °C Optimal for ring closure without decomposition
Reaction time ~1 hour Sufficient for complete cyclization
Purification Recrystallization from ethanol or similar solvents Enhances purity and yield

Optimization studies emphasize the importance of maintaining controlled temperature and reaction time to maximize product yield and minimize side reactions such as over-alkylation or formation of positional isomers.

Research Findings and Data Analysis

Yield and Purity

  • Reported yields vary depending on scale and exact conditions but typically range from moderate to high (60–85%).
  • Purity is confirmed by spectroscopic methods including ¹H NMR, IR, and elemental analysis.

Spectroscopic Characterization

  • ¹H NMR: Signals corresponding to the ethyl ester group (triplet at ~1.3 ppm for CH3, quartet at ~4.3 ppm for CH2) and aromatic protons consistent with the quinoline framework.
  • IR: Characteristic ester carbonyl stretch near 1700 cm⁻¹ and hydroxyl group absorption bands.
  • Mass Spectrometry: Molecular ion peak at m/z 252 consistent with molecular weight.

Comparative Analysis with Related Compounds

This compound shares synthetic strategies with other halogen-substituted quinoline esters, such as ethyl 7-chloro and ethyl 4-chloro-8-fluoro derivatives, where cyclization and chlorination steps are adapted accordingly. The choice of substituent position influences biological activity and synthetic accessibility.

Summary Table of Preparation Methods

Method No. Starting Material Key Reagents Conditions Yield (%) Reference
1 2-((2-chlorophenylamino)methylene)malonic acid diethyl ester Diphenyl ether 120–130 °C, 1 h 60–85
2 7-chloro-4-hydroxyquinoline-3-carboxylic acid + ethanol + SOCl2 or POCl3 Reflux in ethanol Variable Moderate
3 Related substituted quinolines Cyclization and substitution reactions Heating, acidic/basic catalysis Variable

Q & A

Q. Basic

  • NMR : ¹H/¹³C NMR to confirm substituent positions and ester group integrity.
  • X-ray Crystallography : Single-crystal diffraction (using SHELX or OLEX2 software) to resolve 3D structure and hydrogen-bonding patterns .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation.

What challenges arise in resolving crystallographic data for quinoline derivatives?

Advanced
Challenges include:

  • Disorder in Crystal Lattices : Common due to flexible ester groups; addressed by refining anisotropic displacement parameters.
  • Twinned Crystals : Use SHELXL’s TWIN command to model overlapping reflections.
  • Weak Diffraction : Optimize crystal growth via solvent vapor diffusion or cryocooling .

What biological assays evaluate its activity?

Q. Basic

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria.
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme Inhibition : Fluorescence-based assays targeting topoisomerases or kinases .

How to design SAR studies to explore substituent effects on bioactivity?

Q. Advanced

Analog Synthesis : Prepare derivatives with substituents at positions 6, 7, or 8 (e.g., fluoro, methoxy).

Activity Profiling : Compare IC₅₀ values across analogs using standardized assays.

Computational Modeling : Perform docking studies (AutoDock Vina) to correlate substituent hydrophobicity/electron effects with binding affinity.
Example SAR Table:

Substituent PositionBioactivity (IC₅₀, μM)Key Observation
8-Cl, 4-OH2.1 ± 0.3Baseline
6-F, 8-CF₃0.8 ± 0.2Enhanced potency
8-OCH₃>10Reduced activity

How to address contradictions in reported biological activity data?

Q. Advanced

  • Assay Standardization : Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤1%).
  • Structural Verification : Reconfirm compound identity via XRD or 2D NMR, as impurities or tautomerism (e.g., keto-enol forms) may skew results.
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

What are the known biological targets of this compound?

Q. Basic

  • DNA Gyrase : Inhibition disrupts bacterial DNA replication.
  • Topoisomerase II : Interferes with eukaryotic DNA unwinding, inducing apoptosis in cancer cells.
  • Kinases : Modulates signaling pathways (e.g., EGFR, VEGFR) .

What computational methods predict interaction mechanisms with targets?

Q. Advanced

  • Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories (GROMACS).
  • Free Energy Calculations : Use MM-PBSA to quantify binding affinities.
  • Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonds with hydroxy groups) .

How to analyze stability under different storage conditions?

Q. Advanced

  • Forced Degradation Studies : Expose to heat (60°C), light (UV), and humidity (75% RH) for 4 weeks.
  • Analytical Monitoring : Track decomposition via HPLC-MS; common degradation products include hydrolyzed carboxylic acid derivatives.
  • Optimal Storage : Store at RT in amber vials with desiccants to prevent ester hydrolysis .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate

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